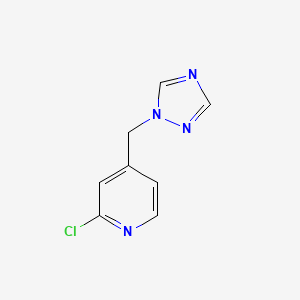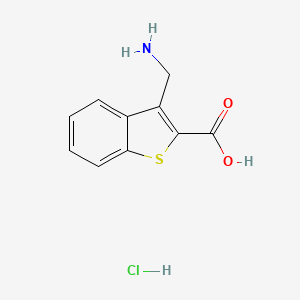
2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine is a heterocyclic compound that contains a pyridine ring and a 1,2,4-triazole ring. These types of compounds are known for their wide range of biological activities and are used in drug discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as 2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine, often involves the use of 3-amino-1,2,4-triazole. This compound acts as an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine, like other 1,2,4-triazole derivatives, allows it to form hydrogen bonds and dipole interactions with biological receptors. This makes it a main pharmacophore in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis
1,2,4-Triazole derivatives, including 2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine, have been introduced as antimicrobial agents and various medicines due to their unique structure and properties . They have been shown to exhibit widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .Applications De Recherche Scientifique
Synthesis and Electrochemical Properties
The compound 2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine and its derivatives have been explored for their synthesis and electrochemical properties. Research demonstrates the synthesis of compounds with similar structures, analyzing their structural characteristics and electrochemical behavior, which showcases their high ionization potentials and good affinity (Tan, Feng, & Peng, 2007).
Self-Assembly and Coordination Chemistry
Studies on self-assembly involving compounds structurally similar to 2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine have been conducted. The coordination chemistry with silver(I) and iron(II) ions has been examined, revealing insights into solution and solid-state behaviors of these compounds (Ross, Preston, & Crowley, 2017).
Ligand Exchange Studies and Photophysical Properties
Research comparing inverse and regular 2-pyridyl-1,2,3-triazole "click" ligands has been conducted, which provides insights into their structural similarities, chemical, and physical properties. This includes observations on ligand exchange, photophysical properties, and stability, offering valuable information for the development of new compounds (Lo et al., 2015).
Corrosion Inhibition
Derivatives of 2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine have been studied as corrosion inhibitors for mild steel in acidic mediums. These studies have highlighted the effectiveness of these compounds in protecting metal surfaces, contributing significantly to the field of corrosion science (Ma, Qi, He, Tang, & Lu, 2017).
Extraction Efficiency and Selectivity
In the context of hydrometallurgy, derivatives of 2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine have shown excellent extraction efficiency and selectivity, particularly in the recovery of palladium from acidic nitrate media. These studies contribute to the understanding of extraction mechanisms and the interaction of these compounds with metal ions (Li, Chu, Li, Dong, & Shen, 2019).
Antimicrobial Activity
The antimicrobial properties of compounds structurally related to 2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine have been studied. Research indicates that some of these compounds exhibit significant antimicrobial activity, potentially contributing to the development of new antibiotics or disinfectants (Ali & Ibrahim, 2010).
Crystal Structure Analysis
Crystallographic studies have been conducted to understand the structural aspects of similar compounds. These studies are crucial in determining the molecular geometry and electronic structure, which are essential for understanding the chemical behavior of these compounds (Kapoor, Gupta, Rajnikant, Deshmukh, & Sripanavar, 2011).
Mécanisme D'action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure, like the one , are known for their multidirectional biological activity . They have been proven to exhibit significant antibacterial activity , and some derivatives have shown potent inhibitory activities against certain cancer cell lines .
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the biological activity of the target, resulting in the observed effects.
Biochemical Pathways
1,2,4-triazole derivatives are known to affect a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . The exact downstream effects would depend on the specific targets and their roles in various biochemical pathways.
Result of Action
Some 1,2,4-triazole derivatives have been shown to exhibit potent inhibitory activities against certain cancer cell lines . These compounds were found to inhibit the proliferation of cancer cells, potentially by inducing apoptosis .
Orientations Futures
The future directions for research on 2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine and similar compounds involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . This includes further investigations on this scaffold to harness its optimum antibacterial potential .
Propriétés
IUPAC Name |
2-chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-8-3-7(1-2-11-8)4-13-6-10-5-12-13/h1-3,5-6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOXEAAXEZKCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN2C=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine | |
CAS RN |
1250529-72-6 |
Source


|
| Record name | 2-chloro-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2815946.png)


![3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2815951.png)


![2,3-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2815955.png)
![N-(1-cyano-1-methylethyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2815956.png)
![1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2815958.png)
![(E)-3-thiophen-2-yl-N-[5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]naphthalen-1-yl]prop-2-enamide](/img/structure/B2815960.png)
